Trichodenone B
Description
Trichodenone B is a secondary metabolite isolated from the marine-derived fungus Trichoderma harzianum, notably associated with the sponge Halichondria okadai . It belongs to the trichodenone family, which includes structurally related compounds such as trichodenone A and C. Additionally, synthetic derivatives of this compound, such as its dechlorinated form, demonstrate potent α-glucosidase inhibitory activity, suggesting broader therapeutic applications in metabolic disorders . Its molecular structure is hypothesized to include a chlorinated cyclopropane moiety, though full stereochemical details remain under investigation .
Properties
Molecular Formula |
C7H9ClO3 |
|---|---|
Molecular Weight |
176.6 g/mol |
IUPAC Name |
(4R)-2-chloro-4-hydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9ClO3/c1-4(9)7(11)2-5(8)6(10)3-7/h2,4,9,11H,3H2,1H3/t4-,7+/m1/s1 |
InChI Key |
YEJGJTJOGAXENH-FBCQKBJTSA-N |
Isomeric SMILES |
C[C@H]([C@]1(CC(=O)C(=C1)Cl)O)O |
Canonical SMILES |
CC(C1(CC(=O)C(=C1)Cl)O)O |
Synonyms |
trichodenone B trichodenone-B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trichodenone A and Trichodenone C
Trichodenone A, B, and C share a common biosynthetic origin and structural backbone but differ in substituents and stereochemistry:
- Enzyme Inhibition: (−)-Trichodenone A and (+)-dechlorinated this compound show marked α-glucosidase inhibition, highlighting the role of stereochemistry and functional groups in this activity .
- Structural Insights: this compound’s chlorinated structure may enhance cytotoxicity compared to its dechlorinated analog, which instead excels in enzyme inhibition .
Comparison with Functionally Similar Compounds
Pericosines B and C
Pericosines B and C, isolated from the marine fungus Periconia byssoides, share functional similarities with trichodenones but differ structurally:
| Compound | Source | Key Biological Activities | Structural Features | References |
|---|---|---|---|---|
| Pericosine B/C | Sea hare (Aplysia) | Weak cytotoxicity, enantiomeric mixtures | Four chiral centers, cyclohexane derivatives |
- Cytotoxicity: Pericosines exhibit weaker activity against P388 compared to trichodenones, suggesting structural specificity in cytotoxicity .
- Stereochemical Complexity: Both pericosines and trichodenones exist as enantiomeric mixtures, but trichodenones maintain consistent cytotoxicity across stereoisomers .
Other Trichoderma Metabolites
Compounds like trichoharzianol (antifungal) and T22azaphilone (unknown activity) from Trichoderma spp. highlight functional diversity within the genus, though they lack structural or cytotoxic overlap with trichodenones .
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